![molecular formula C8H10N6O B14631002 Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate CAS No. 54814-50-5](/img/structure/B14631002.png)
Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate typically involves the reaction of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol under reflux conditions for 18 hours. The reaction mixture is then cooled, filtered, and recrystallized from ethanol to yield the target compound . Another method involves the Buchwald-Hartwig reaction, where intermediates are coupled with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated derivatives .
科学的研究の応用
Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting CDKs, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate primarily involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound fits into the CDK2 active site through essential hydrogen bonding with key amino acids, thereby blocking the enzyme’s activity .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and have shown significant cytotoxic activities.
Thioglycoside derivatives: These derivatives are designed for similar applications and exhibit comparable biological activities.
Uniqueness
Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate stands out due to its specific structural features that allow for potent dual activity against various cancer cell lines and CDK2. Its unique ability to induce apoptosis and alter cell cycle progression makes it a promising candidate for further research and development in cancer therapy .
特性
CAS番号 |
54814-50-5 |
|---|---|
分子式 |
C8H10N6O |
分子量 |
206.21 g/mol |
IUPAC名 |
methyl 4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carboximidate |
InChI |
InChI=1S/C8H10N6O/c1-14-5(7(10)15-2)4-6(9)11-3-12-8(4)13-14/h3,10H,1-2H3,(H2,9,11,12,13) |
InChIキー |
PPQNFCQGSPAXTI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C(=NC=NC2=N1)N)C(=N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


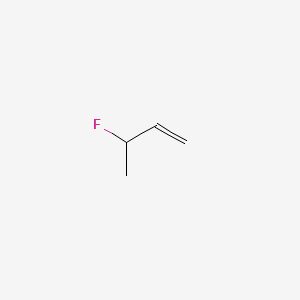
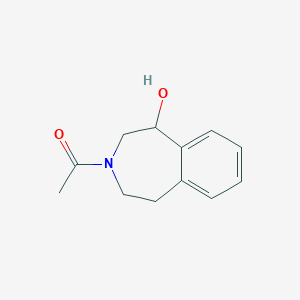
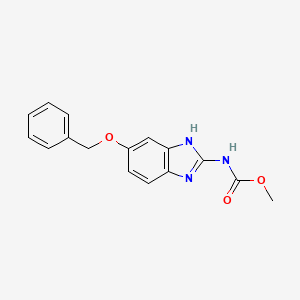
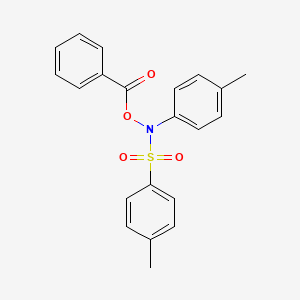
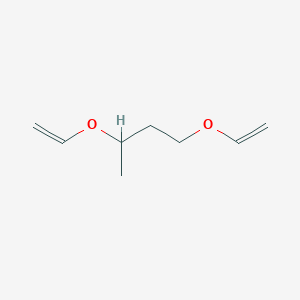
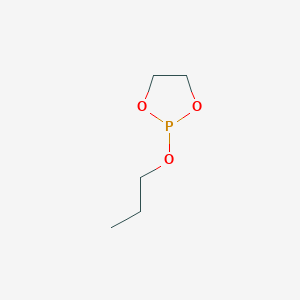
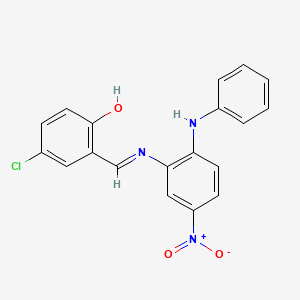
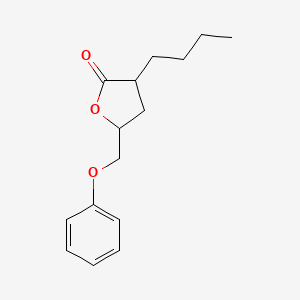
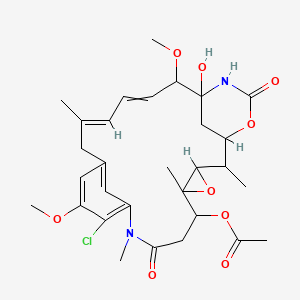
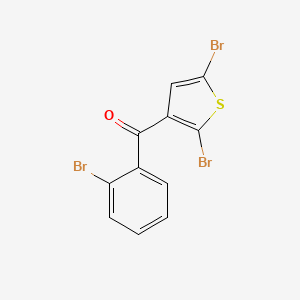
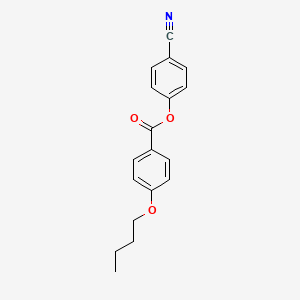
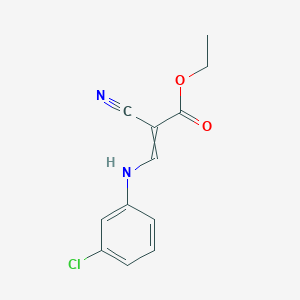
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
